8-Fluoro-7-methylisoquinoline
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Overview
Description
8-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 8-Fluoro-7-methylisoquinoline can be achieved through several methods:
Chemical Reactions Analysis
8-Fluoro-7-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
8-Fluoro-7-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: Due to its unique biological activities, it is studied for potential use in drug development.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: Fluorinated isoquinolines are also explored for their potential use as agrochemicals due to their bioactivity.
Mechanism of Action
Comparison with Similar Compounds
8-Fluoro-7-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: Examples include 7-fluoroisoquinoline, 6-fluoroisoquinoline, and 8-fluoroquinoline.
Uniqueness: The specific position of the fluorine and methyl groups in this compound gives it unique properties compared to other fluorinated isoquinolines.
Properties
IUPAC Name |
8-fluoro-7-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPELNZMIEUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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